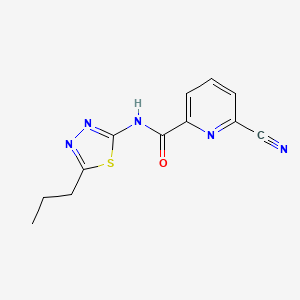

![molecular formula C13H11ClN4S2 B2492579 (S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine CAS No. 911820-08-1](/img/structure/B2492579.png)

(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemical compounds known for their complex synthesis and diverse chemical and physical properties. The compound is of interest due to its unique structure and potential applications in various fields, excluding drug use and dosage, and its side effects.

Synthesis Analysis

The synthesis of compounds related to "(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine" often involves multi-step reactions, including cyclization, nitration, chlorination, and amination steps. For example, 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones were prepared through a series of reactions starting from 2-bromo-5-amino-1,3,4-thiadiazole, demonstrating the complexity of synthesizing such compounds (Safarov et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by detailed NMR techniques and other spectroscopic methods. For instance, the structure elucidations of thiadiazolo[3,2-α]pyrimidin-7-ones were based on one- and two-dimensional NMR techniques, including heteronuclear NOE measurement, highlighting the importance of advanced spectroscopic techniques in analyzing the molecular structure (Safarov et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo various chemical reactions, such as displacement of bromo substituents by reaction with primary or secondary amines. This reactivity pattern is crucial for modifying the chemical structure and obtaining derivatives with potentially useful properties (Safarov et al., 2005).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Efficient Synthesis Methods : Researchers have developed efficient methods for synthesizing thiazolo[4,5-d]pyrimidine derivatives, which are important for further biological evaluations (Wang, Wang, Xing, & Qian, 2017).

Characterization of Derivatives : Structural characterization and confirmation through various spectroscopic methods and elemental analysis have been conducted, aiding in the understanding of these compounds (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).

Biological Activities

Antibacterial Properties : Some thiazolo[4,5-d]pyrimidine derivatives have shown potential as antibacterial agents, with certain derivatives exhibiting significant activity (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh, 2016).

Anticancer Potential : Thiazolo[4,5-d]pyrimidine derivatives have been evaluated for anticancer activity, with some compounds showing promising results in vitro against human cancer cell lines (Becan et al., 2022).

Other Biological Applications : These compounds have also been explored for other biological activities, including antitumor screening and antimicrobial activity, demonstrating their versatility in pharmaceutical research (Habib, Rida, Badawey, & Fahmy, 1996).

Mécanisme D'action

Mode of Action

This interaction could lead to DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .

Biochemical Pathways

Similar compounds have been found to inhibit the activity of topoisomerase i, a key enzyme involved in dna replication and transcription . This inhibition could potentially affect the cell cycle and lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Propriétés

IUPAC Name |

7-chloro-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4S2/c1-7(8-5-3-2-4-6-8)19-13-16-10(14)9-11(18-13)17-12(15)20-9/h2-7H,1H3,(H2,15,16,17,18)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBSIZVCJRBSLJ-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NC3=C(C(=N2)Cl)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)Cl)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B2492496.png)

![2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2492497.png)

![ethyl 2-[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2492498.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2492499.png)

![2-[2-[2-(Phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2492500.png)

![4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B2492501.png)

![methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2492502.png)

![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)

![N-(4-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2492509.png)

![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2492514.png)

![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492519.png)